
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride
Overview
Description
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClFNO3S and a molecular weight of 313.73 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluorobenzamido group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction: The compound can be reduced under specific conditions to form the corresponding sulfonamide.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been explored as a potential building block in the synthesis of pharmaceuticals. Its sulfonyl group is crucial for enhancing the biological activity of drug candidates, particularly in targeting specific enzymes or receptors.
- Inhibitory Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various biological pathways, including those relevant to cancer and infectious diseases. For example, studies have shown its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness .
Biochemistry
- Protein Labeling : 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride serves as an activating agent for covalent attachment of biomolecules to solid supports, such as Sepharose beads. This application is vital in protein purification and characterization .
- Fluorine NMR Studies : The compound is utilized in fluorine nuclear magnetic resonance (NMR) spectroscopy for studying protein structures and dynamics due to the unique properties of fluorine as a NMR-active nucleus .
Analytical Chemistry
- Derivatization Techniques : The compound is employed in solid-phase microextraction (SPME) methods for analyzing trace levels of pesticides in environmental samples. Its ability to form stable derivatives enhances detection sensitivity and specificity in gas chromatography-mass spectrometry (GC-MS) applications .
- Chromophoric Labeling : It has been used for chromophoric labeling of amino acids, facilitating their detection in complex biological matrices through high-performance liquid chromatography (HPLC) .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Case Study 1 : A study on the synthesis of novel amide derivatives showed promising results in inhibiting Trypanosoma brucei, indicating potential therapeutic applications .
- Case Study 2 : In analytical chemistry, researchers utilized this compound for the derivatization of phenolic compounds in urine samples, achieving high sensitivity in detection methods .
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
4-Fluorobenzene-1-sulfonyl chloride: Similar in structure but lacks the benzamido group, making it less versatile in certain applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a fluorobenzamido group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the fluorobenzamido and sulfonyl chloride groups, providing a balance of reactivity and functional versatility .
Biological Activity
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The fluorobenzamido moiety may also influence its pharmacological properties, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H9ClFNO3S
- CAS Number : 1016713-31-7
- SMILES Notation : C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F
The structure consists of a benzene ring substituted with a sulfonyl chloride and a fluorobenzamide group, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. In vitro assays indicate that this compound may inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, including carbonic anhydrases, which are implicated in various physiological processes and disease states.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis and Characterization :
- The compound was synthesized using standard methods involving the reaction of 4-fluorobenzamide with benzene-1-sulfonyl chloride. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
-
Antimicrobial Assays :
- In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
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Cancer Cell Line Studies :
- A research team investigated the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment led to a decrease in cell viability and increased markers of apoptosis, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar sulfonamide compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
Sulfanilamide | Moderate | Low | Yes |
Benzene sulfonamide | Low | Moderate | Yes |
Properties
IUPAC Name |
4-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCDHAFJMTJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016713-31-7 | |
Record name | 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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